Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate
Description
Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8NNaO3 It is a sodium salt derivative of 2-hydroxy-2-(4-methylpyridin-2-yl)acetic acid
Properties
Molecular Formula |
C8H8NNaO3 |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
sodium;2-hydroxy-2-(4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-2-3-9-6(4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
VHRRRHYMCNGIPJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC=C1)C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate typically involves the reaction of 4-methylpyridine with glyoxylic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Catalysts: None required for the basic synthesis
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are less common but can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride
Solvents: Water, ethanol, acetone
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted pyridine derivatives
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with key enzymes involved in metabolic processes.
Comparison with Similar Compounds
- Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate
- Sodium 2-(4-methoxypyridin-2-yl)acetate
Comparison:
- Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity.
- Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate has a similar structure but with the methyl group at a different position, potentially altering its chemical properties and applications.
- Sodium 2-(4-methoxypyridin-2-yl)acetate contains a methoxy group instead of a hydroxyl group, which can significantly change its reactivity and interaction with biological targets.
Biological Activity
Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate, also known as a derivative of 2-hydroxyacetic acid, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group and a pyridine ring, which contribute to its chemical reactivity and biological interactions. The molecular formula is CHN\ONa, and it exhibits properties typical of both organic acids and pyridine derivatives.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These results indicate that this compound exhibits moderate to good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies demonstrated that it affects cell viability in various cancer cell lines, including melanoma (A375) and cervical cancer (HeLa). The following table presents the IC values observed in these studies:
| Cell Line | IC (µM) |
|---|---|
| A375 (Melanoma) | 10 - 30 |
| HeLa (Cervical Cancer) | 15 - 25 |
The results suggest that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in key biological pathways:
- PD-L1 Inhibition : Similar compounds have been shown to disrupt the PD-1/PD-L1 interaction, which is crucial for immune evasion in tumors . This mechanism may enhance T-cell activation against cancer cells.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Case Studies
Several case studies have documented the effects of this compound on specific diseases:
- Case Study on Melanoma : A study involving A375 cells treated with varying concentrations of the compound showed significant reductions in cell viability after 48 hours, indicating its potential as an adjunct therapy in melanoma treatment.
- Case Study on Bacterial Infections : Clinical isolates of Staphylococcus aureus demonstrated susceptibility to this compound, suggesting its use as a topical antibacterial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via esterification or hydrolysis of protected intermediates. For example, tert-butyl esters (e.g., tert-butyl 2-hydroxy-2-(pyridinyl)acetate derivatives) are often used as precursors, followed by deprotection under acidic or basic conditions to yield the sodium salt . Reaction optimization includes controlling temperature (e.g., -10°C to room temperature for imidazolium chloride activation) and using catalysts like thionyl chloride. Yield improvements may involve iterative purification via silica gel chromatography or recrystallization from polar solvents (e.g., ethanol/water mixtures) .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR can confirm stereochemistry and functional groups. Key signals include the pyridinyl proton resonances (δ 7.40–8.10 ppm) and hydroxy/acetate carbons .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for ) .
- Chiral Chromatography : Columns like Chiralpak IA or CP-Chirasil-Dex CB resolve enantiomers, with retention times () compared to standards .
Q. How is the compound’s solubility and stability assessed in aqueous buffers for biological assays?
- Methodological Answer : Solubility is tested in phosphate-buffered saline (PBS) or sodium acetate buffer (pH 4.5–5.5) via serial dilution. Stability studies involve HPLC monitoring under varying pH (3–9) and temperatures (4–37°C). Degradation products are identified using LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?
- Methodological Answer : Discrepancies in stereochemistry require combined chiral HPLC and NOE (Nuclear Overhauser Effect) NMR experiments. For example, Chiralpak IA columns separate diastereomers, while - NOESY correlations identify spatial proximity of substituents (e.g., pyridinyl vs. hydroxy groups) . Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation ([α]) against known standards .
Q. What methodologies are effective in studying the compound’s stability under varying pH and temperature for pharmaceutical applications?
- Methodological Answer : Accelerated stability testing uses forced degradation:
- Thermal Stress : Incubate at 40–60°C for 14 days; analyze via HPLC for decomposition products (e.g., decarboxylation or ester hydrolysis).
- Photolytic Stress : Expose to UV light (ICH Q1B guidelines) to detect photodegradants.
- Hydrolytic Stress : Test in buffers (pH 1–13) to identify pH-sensitive functional groups (e.g., ester or pyridinyl ring oxidation) .
Q. How can kinetic vs. thermodynamic control be applied to favor specific stereoisomers during synthesis?
- Methodological Answer :
- Kinetic Control : Use low temperatures (-78°C) and bulky bases (e.g., LDA) to trap less stable intermediates.
- Thermodynamic Control : Prolonged heating in refluxing toluene promotes equilibration to the more stable diastereomer.
- Chiral Auxiliaries : Temporarily attach groups (e.g., tert-butyl esters) to enforce desired stereochemistry, followed by cleavage .
Q. What strategies ensure enantiomeric purity during pilot-scale synthesis?
- Methodological Answer :
- Continuous Crystallization : Use anti-solvent crystallization (e.g., water in ethanol) to isolate enantiopure crystals.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to maintain >99% enantiomeric excess (ee) .
Data Contradiction Analysis
Q. How should conflicting NMR data on hydroxy group positioning be addressed?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Deuterated solvent screening (e.g., DO vs. CDCl) and variable-temperature NMR (VT-NMR) clarify dynamic equilibria. For example, hydroxy proton exchange rates in DO can mask signals, while - HMBC correlations confirm pyridinyl nitrogen interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
